molecular formula C17H15ClN2O3 B14933393 3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B14933393
M. Wt: 330.8 g/mol
InChI Key: BAIUPXBSKWLKBB-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 3-chlorobenzyl group and two methoxy groups at positions 6 and 7. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Substitution: Replacement of the bromine atom with a 3-chlorobenzyl group.

    Cyclization: Formation of the quinazolinone core structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy groups to hydroxyl groups.

    Reduction: Reduction of the quinazolinone core to form dihydroquinazolinone derivatives.

    Substitution: Replacement of the 3-chlorobenzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(3-chlorobenzyl)-6,7-dihydroxyquinazolin-4(3H)-one.

    Reduction: Formation of 3-(3-chlorobenzyl)-6,7-dimethoxydihydroquinazolin-4(3H)-one.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorobenzyl)-2-methyl-4(3H)-quinazolinone
  • 3-chlorobenzyl bromide
  • 3-chlorobenzoic acid

Uniqueness

3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. The presence of the 3-chlorobenzyl group and the methoxy groups at positions 6 and 7 confer distinct chemical and biological properties compared to other similar compounds. This unique structure may result in different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O3/c1-22-15-7-13-14(8-16(15)23-2)19-10-20(17(13)21)9-11-4-3-5-12(18)6-11/h3-8,10H,9H2,1-2H3

InChI Key

BAIUPXBSKWLKBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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